molecular formula C13H15N3O5 B12858287 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate

Cat. No.: B12858287
M. Wt: 293.27 g/mol
InChI Key: PNTFFRGATDTVBI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate typically involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form the pyrazolone ring. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the pyrazolone ring or the phenyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aminoethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolone ring may also interact with cellular pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    2-(4-Aminophenyl)ethylamine: Used in chemical modifications and polycondensation reactions.

Uniqueness

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is unique due to its combination of a pyrazolone core and an aminoethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one;oxalic acid

InChI

InChI=1S/C11H13N3O.C2H2O4/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5H,6-7,12H2,(H2,13,14,15);(H,3,4)(H,5,6)

InChI Key

PNTFFRGATDTVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O

Origin of Product

United States

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